3-(Furan-3-yl)-2-nitroprop-2-en-1-ol
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Overview
Description
3-(Furan-3-yl)-2-nitroprop-2-en-1-ol is an organic compound that features a furan ring substituted with a nitro group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-yl)-2-nitroprop-2-en-1-ol typically involves the reaction of furan derivatives with nitroalkenes under specific conditions. One common method involves the use of a nitroalkene and a furan derivative in the presence of a base, such as sodium ethoxide, to facilitate the addition reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-yl)-2-nitroprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(Furan-3-yl)-2-nitroprop-2-en-1-one.
Reduction: Formation of 3-(Furan-3-yl)-2-aminoprop-2-en-1-ol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-3-yl)-2-nitroprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Furan-3-yl)-2-nitroprop-2-en-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring can also participate in electrophilic aromatic substitution reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-2-nitroprop-2-en-1-ol: Similar structure but with the nitro group at a different position on the furan ring.
3-(Furan-3-yl)-2-aminoprop-2-en-1-ol: Similar structure but with an amine group instead of a nitro group.
3-(Furan-3-yl)-2-nitroprop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3-(Furan-3-yl)-2-nitroprop-2-en-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
915161-56-7 |
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Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
3-(furan-3-yl)-2-nitroprop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO4/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5,9H,4H2 |
InChI Key |
CLJYVMBGDCIRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=C(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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